
Methyl 2-(7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves various strategies, including condensation reactions, Michael reactions, and palladium-catalyzed oxidative carbonylation. For instance, the preparation of compounds with similar structures often involves multi-step synthetic routes, starting from readily available precursors and employing conditions that ensure the introduction of specific functional groups at desired positions on the molecular scaffold (Casimir, Guichard, & Briand, 2002).
Molecular Structure Analysis
Structural elucidation of compounds akin to "Methyl 2-(7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl)benzoate" employs various spectroscopic techniques, including NMR, IR, and X-ray crystallography. These methods provide insights into the compound's geometry, electronic structure, and intermolecular interactions, highlighting the flattened boat conformation of related heterocyclic rings and the orientation of substituents, which influence the compound's physical and chemical properties (Anuradha et al., 2009).
Chemical Reactions and Properties
The chemical behavior of compounds similar to "this compound" includes a range of reactions such as Michael addition, Friedel–Crafts alkylation, and reactions with Grignard reagents. These reactions are pivotal for functionalizing the compounds and introducing various substituents, significantly affecting their chemical properties and reactivity profiles (Hameršak et al., 2003).
Physical Properties Analysis
The physical properties of compounds structurally related to "this compound," such as solubility, melting points, and boiling points, are determined by their molecular structure. The presence of specific functional groups and the overall molecular geometry influence these properties, which are critical for the compound's behavior in different environments and applications (Şahin et al., 2015).
Chemical Properties Analysis
The reactivity and stability of compounds like "this compound" under various conditions are essential aspects of their chemical properties. Studies often focus on their behavior in reactions, such as nucleophilic substitutions and electrophilic additions, which are foundational for understanding their chemical versatility and potential for further functionalization (Bacchi et al., 2004).
Aplicaciones Científicas De Investigación
Antimicrobial Activity and Synthesis Techniques
- Compounds exhibiting antimicrobial activity have been synthesized through complex chemical processes, involving reactions of aniline derivatives with carbon disulphide, concentrated ammonia, and methanol, leading to the creation of substituted benzo hydrazides and thiosemicarbazides, further treated to produce substituted 1,2,4-triazoles. These compounds were characterized for antimicrobial activity, indicating potential applications in developing new antimicrobial agents (Jalihal, Sharabasappa, & Kilarimath, 2009).
Photophysical Properties
- The synthesis and photophysical properties of specific methyl benzoate derivatives have been explored, focusing on quantum yields and excited-state proton transfer. These studies highlight the potential of these compounds in various fields, such as materials science and photophysics, by analyzing how different substituents affect the luminescence properties of the molecules (Kim, Cho, Kim, Kwon, Kang, Sohn, & Kim, 2021).
Mecanismo De Acción
Target of Action
Based on its structure, it might interact with proteins or enzymes that have affinity for benzoate derivatives or thiazepane structures .
Mode of Action
Without specific information, it’s hard to determine the exact mode of action. Many drugs work by binding to their target proteins and modulating their activity, which could be the case for this compound as well .
Biochemical Pathways
Benzoate derivatives are often involved in pathways related to inflammation and pain perception, while thiazepane structures are found in various drugs with diverse effects .
Pharmacokinetics
The presence of the methyl and benzoate groups might influence its solubility and absorption .
Result of Action
Without specific studies, it’s hard to predict the exact molecular and cellular effects of this compound. Its effects would depend on its target and how it modulates the target’s activity .
Action Environment
The efficacy and stability of this compound could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. The chlorophenyl group might make the compound more stable, but could also affect its interaction with the biological environment .
Propiedades
IUPAC Name |
methyl 2-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO3S/c1-25-20(24)15-7-3-2-6-14(15)19(23)22-11-10-18(26-13-12-22)16-8-4-5-9-17(16)21/h2-9,18H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHRUWYQWMHKTBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)N2CCC(SCC2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1H-benzo[d]imidazol-1-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2491037.png)
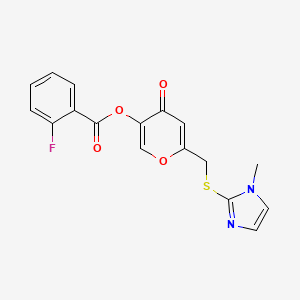

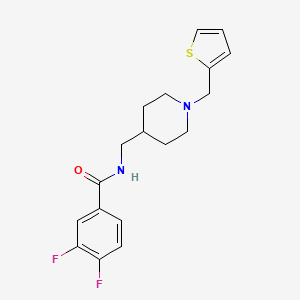

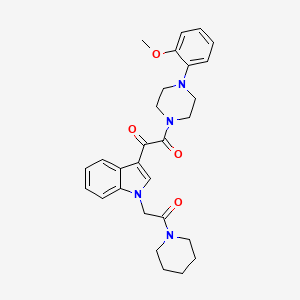
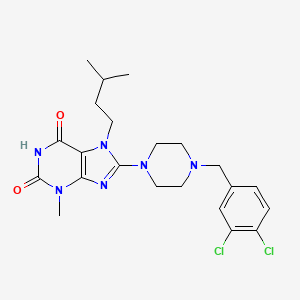
![2-(1H-benzo[d]imidazol-1-yl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide](/img/structure/B2491049.png)
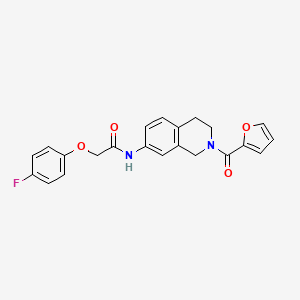
![5-(4-chlorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2491051.png)
![1-[2-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]imidazole](/img/structure/B2491052.png)
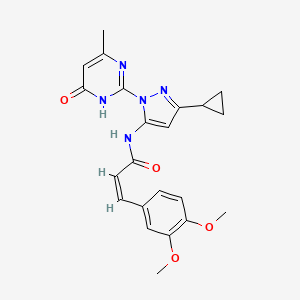
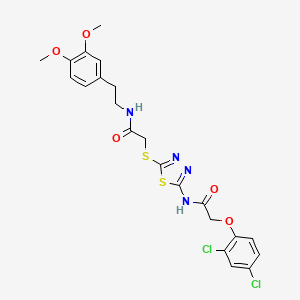
![(4Ar,7aS)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-4a-carboxylic acid](/img/structure/B2491059.png)